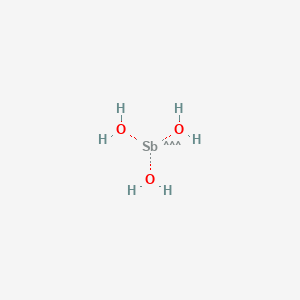

Trihydroxyantimonite(III)

Beschreibung

Trihydroxyantimonite(III), chemically represented as Sb(OH)₃, is an inorganic compound derived from antimony in its +3 oxidation state. It is a weakly acidic hydroxocomplex formed in aqueous solutions under specific pH conditions, typically in mildly alkaline environments. This compound is less stable compared to other antimony oxides, such as antimony trioxide (Sb₂O₃), and tends to decompose upon heating or exposure to acidic conditions. Its primary applications include niche roles in flame retardants, glass manufacturing, and as a precursor in sol-gel synthesis of antimony-containing materials.

Eigenschaften

Molekularformel |

H6O3Sb |

|---|---|

Molekulargewicht |

175.806 g/mol |

InChI |

InChI=1S/3H2O.Sb/h3*1H2; |

InChI-Schlüssel |

GLQMDRJYEQDASO-UHFFFAOYSA-N |

SMILES |

O.O.O.[Sb] |

Kanonische SMILES |

O.O.O.[Sb] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Antimonous acid can be synthesized through the hydrolysis of antimony trichloride (SbCl₃) in water. The reaction is as follows:

SbCl3+3H2O→H3SbO3+3HCl

This reaction involves dissolving antimony trichloride in water, which leads to the formation of antimonous acid and hydrochloric acid as a byproduct .

Industrial Production Methods

Industrial production of antimonous acid typically involves the controlled hydrolysis of antimony trichloride under specific temperature and pH conditions to ensure the purity and yield of the product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Antimonous acid undergoes various chemical reactions, including:

Oxidation: Antimonous acid can be oxidized to form antimony pentoxide (Sb₂O₅).

Reduction: It can be reduced to elemental antimony (Sb).

Substitution: Antimonous acid can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

Oxidation: Antimony pentoxide (Sb₂O₅)

Reduction: Elemental antimony (Sb)

Substitution: Various substituted antimony compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimonous acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Explored for its potential use in pharmaceuticals and as a treatment for certain diseases.

Industry: Utilized in the production of flame retardants, semiconductors, and other industrial materials .

Wirkmechanismus

The mechanism of action of antimonous acid involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, accepting electron pairs from donor molecules. In biological systems, antimonous acid can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Recent Advances

- Antimony Speciation : Studies show Sb(OH)₃ transforms into Sb₂O₃ under oxidative conditions, which complicates its environmental monitoring. Advanced techniques like XANES spectroscopy are critical for tracking these transitions .

- Comparative Catalytic Activity : Sb(OH)₃ demonstrates moderate catalytic efficiency in esterification reactions, outperforming Bi(OH)₃ but lagging behind As(OH)₃-derived catalysts .

- Toxicology : Research confirms that Sb(OH)₃’s toxicity is pH-dependent, with increased bioavailability in acidic environments (e.g., polluted water systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.